molecular formula C18H19NO3S2 B10873569 6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid

6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid

Cat. No.: B10873569
M. Wt: 361.5 g/mol
InChI Key: BBSQLRKBOCURJB-UNRYZTPYSA-N
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Description

6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid: is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    CAS Number: 301688-70-0

    Molecular Weight: 375.512 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data for this compound, similar thiazolidinone derivatives are often synthesized via condensation reactions between appropriate aldehydes or ketones and thioamides. The reaction typically proceeds under acidic or basic conditions.

Industrial Production Methods: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. it’s likely that the synthesis would be adapted from laboratory-scale procedures.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction: Thiazolidinone derivatives can undergo oxidation (e.g., using peracids) or reduction (e.g., using hydrides) to modify their functional groups.

    Substitution Reactions: The thiazolidinone ring can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidation might involve potassium permanganate (KMnO), while reduction could use sodium borohydride (NaBH).

Major Products: The major products formed during these reactions would be derivatives of the original compound, with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Thiazolidinone derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Researchers explore their potential as drug candidates.

    Catalysis: Some thiazolidinones act as catalysts in organic transformations.

Biology and Medicine:

    Anticancer Properties: Thiazolidinones may inhibit cancer cell growth by affecting cell cycle regulation or apoptosis pathways.

    Anti-inflammatory Effects: These compounds could modulate inflammatory responses.

    Antibacterial Activity: Thiazolidinones may combat bacterial infections.

Industry:

    Pharmaceuticals: If proven effective, derivatives of this compound could become part of new drug formulations.

    Agrochemicals: Thiazolidinones might find applications in crop protection.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with cellular targets. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, other thiazolidinones with similar structural features may exist. Researchers often compare their properties and activities to understand the uniqueness of each compound.

Remember that this information is based on general knowledge, and specific studies on this particular compound may provide more detailed insights

Properties

Molecular Formula

C18H19NO3S2

Molecular Weight

361.5 g/mol

IUPAC Name

6-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C18H19NO3S2/c20-16(21)12-5-2-6-13-19-17(22)15(24-18(19)23)11-7-10-14-8-3-1-4-9-14/h1,3-4,7-11H,2,5-6,12-13H2,(H,20,21)/b10-7+,15-11+

InChI Key

BBSQLRKBOCURJB-UNRYZTPYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Origin of Product

United States

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